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2-Acetyl-1-ethylpyrrole - 39741-41-8

2-Acetyl-1-ethylpyrrole

Catalog Number: EVT-297533
CAS Number: 39741-41-8
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Acetyl-1-ethylpyrrole is an aromatic ketone . It is a natural product found in Coffea arabica .

Synthesis Analysis

A comprehensive review of the various synthetic pathways developed over the last four decades for the synthesis of 2-acetyl-1-pyrroline (2-AP), a compound known for its significant contribution to the flavor of rice, has been presented . These approaches can be categorized into four main types based on retrosynthetic analysis: oxidation of suitable precursors, Grignard reactions involving 1-pyrroline carboxylates, cyclization of 6-amino 2,3-hexanedione, and hydrolysis of the enol ether of 2-AP .

Molecular Structure Analysis

The molecular formula of 2-Acetyl-1-ethylpyrrole is C8H11NO . The IUPAC Standard InChI is InChI=1S/C8H11NO/c1-3-9-6-4-5-8(9)7(2)10/h4-6H,3H2,1-2H3 .

Chemical Reactions Analysis

The synthesis of 2-acetyl-1-pyrroline (2-AP) involves various chemical reactions. These include the oxidation of suitable precursors, Grignard reactions involving 1-pyrroline carboxylates, cyclization of 6-amino 2,3-hexanedione, and hydrolysis of the enol ether of 2-AP .

Physical And Chemical Properties Analysis

The molecular weight of 2-Acetyl-1-ethylpyrrole is 137.1790 .

2-Acetyl-1-methylpyrrole

Compound Description: 2-Acetyl-1-methylpyrrole is a flavoring substance that has been evaluated for safety by the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) []. It is a pyrrole derivative, and its safety has been assessed using the MSDI approach [].

1-Furfurylpyrrole

Compound Description: 1-Furfurylpyrrole is a flavoring substance that has been re-evaluated for safety by EFSA due to the availability of additional toxicity data []. This compound falls under the category of pyrrole derivatives, and its safety assessment was carried out using the MSDI approach [].

Relevance: Although 1-Furfurylpyrrole doesn't belong to the same class of substituted pyrroles as 2-Acetyl-1-ethylpyrrole, it's included here due to its direct mention in the context of re-evaluation alongside 2-Acetyl-1-ethylpyrrole []. This suggests a potential structural or functional relationship between these compounds as flavoring substances. Further investigation might be needed to ascertain the exact nature of their relationship.

1H-Pyrrole

Compound Description: 1H-Pyrrole is a volatile compound identified in Chardonnay wines and is described as having a hazelnut-like aroma []. While it is not inherently potent at the levels found naturally in wine, its presence contributes to the overall aromatic profile of Chardonnay [].

Relevance: 1H-Pyrrole serves as the parent structure for both 2-Acetyl-1-ethylpyrrole and other related pyrrole derivatives discussed in this context []. The presence of an ethyl and acetyl substituent at the 1 and 2 positions, respectively, in 2-Acetyl-1-ethylpyrrole distinguishes it from the simpler 1H-Pyrrole.

2-Acetyl-1H-pyrrole

Compound Description: 2-Acetyl-1H-pyrrole is a volatile compound found in Chardonnay wines and contributes to the hazelnut-like aroma, marking its first identification in wine []. Although present in Chardonnay, its low concentration does not significantly impact the overall sensory perception of hazelnut aroma [].

Relevance: 2-Acetyl-1H-pyrrole shares a close structural resemblance with 2-Acetyl-1-ethylpyrrole, with both possessing an acetyl group at the 2-position of the pyrrole ring []. The difference lies in the substituent at the nitrogen atom, where 2-Acetyl-1H-pyrrole has a hydrogen atom, whereas 2-Acetyl-1-ethylpyrrole has an ethyl group.

1-Methylpyrrole-2-carboxaldehyde

Compound Description: 1-Methylpyrrole-2-carboxaldehyde is another volatile compound identified in Chardonnay wines, contributing to the characteristic hazelnut aroma []. Similar to other pyrrole derivatives, its concentration in Chardonnay is not sufficient to significantly influence the overall aroma perception [].

Relevance: 1-Methylpyrrole-2-carboxaldehyde belongs to the same chemical class of substituted pyrroles as 2-Acetyl-1-ethylpyrrole []. Both share a pyrrole ring as the core structure, with variations in their substituents. 2-Acetyl-1-ethylpyrrole has an acetyl group at the 2-position and an ethyl group on the nitrogen atom, while 1-Methylpyrrole-2-carboxaldehyde has a carboxaldehyde group at the 2-position and a methyl group on the nitrogen atom.

1H-Pyrrole-2-carboxaldehyde

Compound Description: 1H-Pyrrole-2-carboxaldehyde, also identified in Chardonnay wines, contributes to the hazelnut aroma profile of the wine []. Its presence, along with other related pyrroles, adds complexity to the overall aroma but does not have a pronounced individual impact [].

1-Methylpyrrole-2-methanethiol

Compound Description: 1-Methylpyrrole-2-methanethiol is a newly discovered volatile compound identified in Chardonnay wines and exhibits a potent hazelnut-like aroma []. It is considered a methanethiol derivative of 1-Methylpyrrole-2-carboxaldehyde and has a remarkably low odor threshold in wine [].

Relevance: While not directly derived from 2-Acetyl-1-ethylpyrrole, 1-Methylpyrrole-2-methanethiol is considered structurally related due to its origin from a related pyrrole derivative, 1-Methylpyrrole-2-carboxaldehyde []. Both the parent compound and 1-Methylpyrrole-2-methanethiol contribute to the hazelnut aroma profile in Chardonnay wines, suggesting a potential sensory connection with 2-Acetyl-1-ethylpyrrole, which also exhibits a hazelnut-like aroma [].

1-Ethylpyrrole-2-methanethiol

Compound Description: 1-Ethylpyrrole-2-methanethiol, a novel volatile compound found in Chardonnay wines, possesses a strong hazelnut aroma []. Similar to 1-Methylpyrrole-2-methanethiol, it is a methanethiol derivative, specifically of 1-Ethylpyrrole-2-carboxaldehyde, and exhibits a low odor threshold in wine [].

Relevance: Although not directly derived from 2-Acetyl-1-ethylpyrrole, 1-Ethylpyrrole-2-methanethiol is considered related due to its origin from 1-Ethylpyrrole-2-carboxaldehyde, a structurally similar compound to 2-Acetyl-1-ethylpyrrole []. The presence of the ethyl group on the nitrogen atom in both 1-Ethylpyrrole-2-methanethiol and 2-Acetyl-1-ethylpyrrole further strengthens their structural connection. Moreover, both contribute to the hazelnut aroma profile in Chardonnay wines, suggesting a potential sensory relationship [].

2-Acetylpyridine

Compound Description: 2-Acetylpyridine serves as a model compound in studying the complexation and stabilization of volatile flavor compounds using high amylose corn starch []. It is structurally similar to 2-acetyl-1-pyrroline (2AP) and aids in optimizing the methodology for complex formation [].

Relevance: Although 2-Acetylpyridine belongs to the pyridine family, it shares a similar structural motif with 2-Acetyl-1-ethylpyrrole, particularly the presence of the acetyl group at the 2-position of a heterocyclic ring []. This structural similarity makes it a suitable model compound for studying complexation techniques that could potentially be applied to stabilize 2-Acetyl-1-ethylpyrrole, especially given the latter's known instability [].

2-Acetyl-2-thiazoline

Compound Description: Similar to 2-acetylpyridine, 2-Acetyl-2-thiazoline is also employed as a model compound in research focused on stabilizing volatile flavor compounds using high amylose corn starch []. Its structural resemblance to 2AP makes it valuable in optimizing the complexation methodology [].

Relevance: 2-Acetyl-2-thiazoline, while containing a thiazoline ring, shares a structural feature with 2-Acetyl-1-ethylpyrrole, specifically the presence of the acetyl group at the 2-position of a heterocyclic ring []. This shared motif makes 2-Acetyl-2-thiazoline a relevant model compound for understanding and potentially improving the stabilization of 2-Acetyl-1-ethylpyrrole through techniques like complexation with starch derivatives [].

Source and Classification

2-Acetyl-1-ethylpyrrole can be derived from the reaction of ethylpyrrole with acetylating agents. It is classified under pyrrole derivatives and is recognized for its role as a flavor compound in food products, contributing to the aroma of certain foods, particularly in rice and other grains .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-acetyl-1-ethylpyrrole can be achieved through several methods:

  1. Acetylation of Ethylpyrrole: This method involves the direct acetylation of ethylpyrrole using acetic anhydride or acetyl chloride under basic conditions. The reaction typically requires a catalyst such as pyridine to facilitate the formation of the acetylated product.
  2. Grignard Reaction: Another approach involves the use of Grignard reagents, where ethylpyrrole is reacted with an acetyl chloride in the presence of a Grignard reagent like methylmagnesium bromide, leading to the formation of 2-acetyl-1-ethylpyrrole .
  3. Alternative Synthetic Routes: Various patents describe multi-step synthetic routes starting from simpler pyrrole derivatives or amino acids like proline, which undergo transformations such as methyl esterification followed by chlorination and subsequent reactions to yield the desired compound .
Chemical Reactions Analysis

Reactions and Technical Details

2-Acetyl-1-ethylpyrrole participates in various chemical reactions typical for electrophilic aromatic compounds:

  1. Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-rich nature of the pyrrole ring. This includes reactions with halogens or nitrating agents.
  2. Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form more complex structures through condensation.
  3. Hydrogenation: Under specific conditions, it can also be hydrogenated to yield saturated derivatives .
Mechanism of Action

Process and Data

The mechanism of action for 2-acetyl-1-ethylpyrrole primarily involves its reactivity as an electrophile due to the electron density on the nitrogen atom within the pyrrole ring. In electrophilic aromatic substitution, the nitrogen atom stabilizes the positive charge that develops during the formation of a sigma complex (arenium ion). This stabilization facilitates further reactions that lead to various derivatives, making it a versatile intermediate in organic synthesis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-acetyl-1-ethylpyrrole include:

  • Boiling Point: Approximately 180 °C
  • Melting Point: Not well-defined due to its liquid state at room temperature.
  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.

Chemical properties include its ability to participate in nucleophilic addition reactions due to the carbonyl group present in the acetyl moiety, making it reactive towards nucleophiles such as amines and alcohols .

Applications

Scientific Uses

2-Acetyl-1-ethylpyrrole has significant applications in various scientific fields:

  1. Flavor Chemistry: It is used extensively in food flavoring due to its pleasant aroma, often found in rice and other grain products.
  2. Synthetic Organic Chemistry: The compound serves as an important intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  3. Analytical Chemistry: It is utilized as a standard in analytical methods for quantifying related compounds due to its distinctive spectral properties .

Properties

CAS Number

39741-41-8

Product Name

2-Acetyl-1-ethylpyrrole

IUPAC Name

1-(1-ethylpyrrol-2-yl)ethanone

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-3-9-6-4-5-8(9)7(2)10/h4-6H,3H2,1-2H3

InChI Key

HQADRFRTIALOCB-UHFFFAOYSA-N

SMILES

CCN1C=CC=C1C(=O)C

Solubility

Soluble in fixed oils and propylene glycol
Soluble (in ethanol)

Canonical SMILES

CCN1C=CC=C1C(=O)C

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